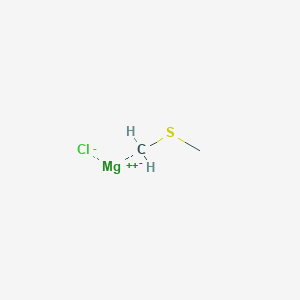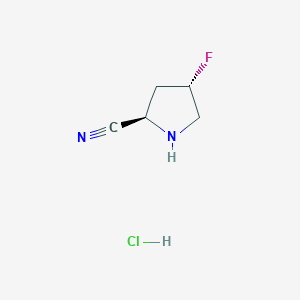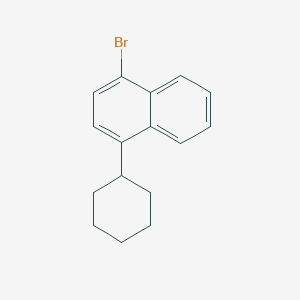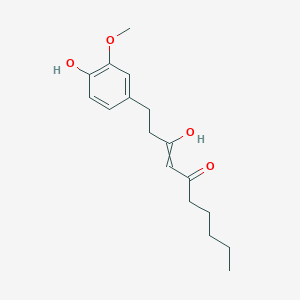
(Chloromagnesio)(methylsulfanyl)methane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Chloromagnesio)(methylsulfanyl)methane is an organomagnesium compound that features a chloromagnesio group and a methylsulfanyl group attached to a methane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Chloromagnesio)(methylsulfanyl)methane typically involves the reaction of methylsulfanyl methane with a suitable magnesium reagent. One common method is the reaction of methylsulfanyl methane with magnesium chloride in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
(Chloromagnesio)(methylsulfanyl)methane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to simpler organomagnesium species.
Substitution: The chloromagnesio group can be substituted with other nucleophiles, leading to the formation of new organomagnesium compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler organomagnesium compounds.
Substitution: New organomagnesium compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, (Chloromagnesio)(methylsulfanyl)methane is used as a reagent for the introduction of methylsulfanyl groups into organic molecules. It is also employed in the preparation of various organomagnesium compounds that serve as intermediates in complex synthetic pathways.
Biology
The compound has potential applications in biological research, particularly in the study of sulfur-containing biomolecules. It can be used to modify proteins and peptides, providing insights into the role of sulfur in biological systems.
Medicine
In medicinal chemistry, this compound is explored for its potential to create novel drug candidates. Its ability to introduce methylsulfanyl groups into drug molecules can enhance their pharmacological properties.
Industry
In industrial chemistry, the compound is used in the production of specialty chemicals and materials. It serves as a building block for the synthesis of advanced materials with unique properties.
Wirkmechanismus
The mechanism by which (Chloromagnesio)(methylsulfanyl)methane exerts its effects involves the interaction of the chloromagnesio group with various molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. The methylsulfanyl group can also participate in redox reactions, influencing the overall reactivity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Chloromagnesio)(methylsulfanyl)ethane
- (Chloromagnesio)(ethylsulfanyl)methane
- (Chloromagnesio)(methylsulfanyl)propane
Uniqueness
(Chloromagnesio)(methylsulfanyl)methane is unique due to its specific combination of a chloromagnesio group and a methylsulfanyl group attached to a methane backbone. This combination imparts distinct chemical properties, making it a valuable reagent in various chemical reactions and applications.
Eigenschaften
Molekularformel |
C2H5ClMgS |
|---|---|
Molekulargewicht |
120.89 g/mol |
IUPAC-Name |
magnesium;methanidylsulfanylmethane;chloride |
InChI |
InChI=1S/C2H5S.ClH.Mg/c1-3-2;;/h1H2,2H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
URRDXICCLBNSPY-UHFFFAOYSA-M |
Kanonische SMILES |
CS[CH2-].[Mg+2].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-cyclopropyl-N-[(4-ethoxyphenyl)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B15050549.png)
![[(2,5-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B15050554.png)
![1-{3,9-Diazabicyclo[4.2.1]nonan-3-yl}ethan-1-one](/img/structure/B15050560.png)

![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B15050571.png)
![2-(3-{[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B15050575.png)
![rac-(2S,3AS,6aS)-hexahydro-2H-furo[2,3-c]pyrrol-2-ylmethanol hydrochloride](/img/structure/B15050598.png)
![[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15050605.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B15050625.png)
![3-({[1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)phenol](/img/structure/B15050628.png)
![3-[({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol](/img/structure/B15050631.png)
